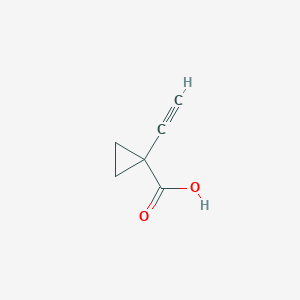

1-Ethynylcyclopropanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethynylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c1-2-6(3-4-6)5(7)8/h1H,3-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVAOWPOJWYAHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717713 | |

| Record name | 1-Ethynylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933755-97-6 | |

| Record name | 1-Ethynylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Ethynylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

1-Ethynylcyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and materials science, prized for its rigid cyclopropane scaffold and the reactive ethynyl group. This guide provides a comprehensive overview of the viable synthetic pathways to this target molecule. We will delve into two primary, field-proven strategies: the synthesis via a protected trimethylsilyl (TMS) intermediate and a route leveraging Sonogashira cross-coupling. This document will not only detail step-by-step protocols but also explore the underlying chemical principles and experimental considerations, empowering researchers to confidently replicate and adapt these methods.

Introduction: The Significance of a Strained Scaffold

The unique three-dimensional structure of the cyclopropane ring, combined with the linear geometry of the ethynyl group, imparts conformational rigidity to molecules incorporating this compound. This rigidity is highly sought after in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets. The terminal alkyne also serves as a versatile handle for further chemical modifications through reactions such as "click" chemistry, Sonogashira couplings, and various cycloadditions.

This guide will focus on practical and adaptable synthetic routes, providing the necessary detail for successful implementation in a laboratory setting.

Strategic Approaches to Synthesis

Two principal retrosynthetic disconnections guide the synthesis of this compound. The first involves the late-stage deprotection of a silyl-protected alkyne, a common strategy to circumvent the reactivity of the terminal proton. The second approach relies on the formation of the carbon-carbon bond between the cyclopropane ring and the ethynyl group via a palladium-catalyzed cross-coupling reaction.

Caption: Retrosynthetic analysis of this compound.

Pathway I: Synthesis via a Trimethylsilyl-Protected Intermediate

This is arguably the more established and frequently utilized route, owing to the stability of the TMS-protected intermediate and the generally high yields of the deprotection step. The synthesis can be broken down into three key stages: formation of the cyclopropane ring, introduction of the protected ethynyl group, and deprotection.

Stage 1: Construction of the Cyclopropane Ring

A common and efficient method for the synthesis of a 1,1-disubstituted cyclopropane ring is the malonic ester synthesis.

Experimental Protocol: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide (1.1 eq) and absolute ethanol.

-

Addition of Malonate: Slowly add diethyl malonate (1.0 eq) to the stirred solution at room temperature.

-

Cyclization: Add 1,2-dibromoethane (1.2 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to yield diethyl 1,1-cyclopropanedicarboxylate.

Stage 2: Introduction of the Trimethylsilyl-Ethynyl Group

This stage involves the conversion of one of the ester groups to a carboxylic acid, followed by a reaction to introduce the protected alkyne.

Experimental Protocol: Synthesis of 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid

-

Selective Hydrolysis: To a solution of diethyl 1,1-cyclopropanedicarboxylate (1.0 eq) in a mixture of ethanol and water, add potassium hydroxide (1.0 eq). Stir the mixture at room temperature overnight.

-

Acidification and Extraction: Acidify the reaction mixture with cold 1M HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the mono-acid.

-

Activation: The resulting carboxylic acid is then converted to its acid chloride by treatment with oxalyl chloride or thionyl chloride.

-

Alkynylation: The acid chloride is then subjected to a reaction with a suitable alkynylating agent, such as the Grignard reagent of trimethylsilylacetylene, or through a Sonogashira-type coupling if a suitable precursor is made. A more direct, though less commonly documented approach for this specific molecule, would be the reaction of the enolate of a cyclopropane carboxylate with a silyl-protected ethynylating agent. Given the prevalence of the final product from commercial suppliers, a proprietary multi-step process is likely employed. A plausible, though not explicitly detailed in literature for this exact molecule, sequence would be the conversion of the mono-acid to a 1-halocyclopropanecarboxylate, followed by a Sonogashira coupling with trimethylsilylacetylene.

Stage 3: Deprotection of the Trimethylsilyl Group

The final step is the removal of the TMS protecting group to unveil the terminal alkyne.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 1-((trimethylsilyl)ethynyl)cyclopropanecarboxylic acid (1.0 eq) in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.

-

Deprotection: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate. A recently developed method suggests the use of hexafluorosilicic acid for selective desilylation under mild conditions[1].

-

Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Workup: Quench the reaction with a dilute acid, and extract the product with an organic solvent.

-

Purification: Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Caption: Workflow for the synthesis of this compound via a TMS-protected intermediate.

Pathway II: Synthesis via Sonogashira Cross-Coupling

This pathway offers a more direct approach to the carbon-carbon bond formation between the cyclopropane ring and the ethynyl group. The key is the preparation of a suitable 1-halocyclopropanecarboxylic acid precursor.

Stage 1: Synthesis of 1-Iodocyclopropanecarboxylic Acid

The synthesis of a 1-halocyclopropanecarboxylic acid can be challenging. A potential route involves the cyclopropanation of a halo-substituted alkene followed by functional group manipulation. A more direct, albeit potentially lower-yielding, approach could be the radical halogenation of cyclopropanecarboxylic acid. For the purpose of this guide, we will assume the availability of a suitable precursor like methyl 1-iodocyclopropanecarboxylate, which can be synthesized through specialized methods.

Stage 2: Sonogashira Coupling

The Sonogashira reaction is a powerful tool for the formation of C(sp²)-C(sp) and C(sp³)-C(sp) bonds.[2][3][4] While typically applied to aryl and vinyl halides, its application to cyclopropyl halides has been demonstrated.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine methyl 1-iodocyclopropanecarboxylate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-6 mol%) in a suitable solvent like THF or DMF.

-

Addition of Reagents: Add a base, typically an amine such as triethylamine or diisopropylamine, followed by trimethylsilylacetylene (1.2 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC or GC-MS.

-

Workup: Filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify the resulting methyl 1-((trimethylsilyl)ethynyl)cyclopropanecarboxylate by column chromatography.

Stage 3: Hydrolysis and Deprotection

The final steps involve the hydrolysis of the ester to the carboxylic acid and the removal of the TMS group. These can often be performed in a single pot.

Experimental Protocol: Hydrolysis and Deprotection

-

Hydrolysis: Dissolve the purified ester in a mixture of methanol and water, and add an excess of lithium hydroxide or potassium hydroxide. Stir at room temperature until the ester is fully hydrolyzed.

-

Deprotection: The basic conditions of the hydrolysis may also effect the removal of the TMS group. If not, a fluoride source can be added as described in Pathway I.

-

Acidification and Extraction: Acidify the reaction mixture with 1M HCl and extract the final product, this compound.

-

Purification: Purify by recrystallization.

Caption: Workflow for the synthesis of this compound via Sonogashira coupling.

Data Summary

| Pathway | Key Intermediates | Key Reactions | Typical Yields | Advantages | Disadvantages |

| I: TMS-Protected | Diethyl 1,1-cyclopropanedicarboxylate, 1-((TMS)ethynyl)cyclopropanecarboxylic acid | Malonic Ester Synthesis, Functional Group Interconversion, Silyl Deprotection | Moderate to High | Well-established, stable intermediates, reliable deprotection. | Potentially longer route with more intermediate steps. |

| II: Sonogashira | Methyl 1-iodocyclopropanecarboxylate, Methyl 1-((TMS)ethynyl)cyclopropanecarboxylate | Sonogashira Coupling, Ester Hydrolysis, Silyl Deprotection | Moderate | More convergent, directly forms the key C-C bond. | Precursor synthesis can be challenging, requires careful control of catalytic conditions. |

Conclusion and Future Outlook

The synthesis of this compound is readily achievable through a multi-step sequence. The choice between the two primary pathways outlined in this guide will depend on the starting materials available, the scale of the synthesis, and the specific expertise of the research team. The TMS-protected intermediate route is often favored for its reliability, while the Sonogashira approach offers a more elegant and convergent strategy.

Future research in this area may focus on the development of more efficient and stereoselective methods for the construction of the substituted cyclopropane ring. Additionally, the exploration of novel catalytic systems for the direct ethynylation of cyclopropane C-H bonds would represent a significant advancement in the field.

References

physicochemical properties of 1-Ethynylcyclopropanecarboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethynylcyclopropanecarboxylic Acid

Executive Summary

This compound is a unique molecular scaffold of increasing interest to the pharmaceutical and materials science sectors. Its rigid, three-dimensional structure, conferred by the cyclopropane ring, combined with the reactive ethynyl group and the ionizable carboxylic acid, presents a compelling profile for molecular design. This guide provides a detailed examination of its core physicochemical properties, spectroscopic signature, and safety considerations. It is intended for researchers and drug development professionals seeking to leverage this molecule's potential in novel applications, offering both foundational data and practical, field-proven insights into its characterization and handling.

The Strategic Value of the 1-Ethynylcyclopropyl Moiety

In the landscape of medicinal chemistry, the quest for novel structures that can overcome challenges in drug metabolism, target binding, and pharmacokinetic profiles is relentless. Cyclopropane rings are often employed as "bioisosteres" for phenyl rings or gem-dimethyl groups, offering a means to explore chemical space with reduced lipophilicity and improved metabolic stability. The addition of an ethynyl group introduces a point of versatile reactivity, suitable for "click" chemistry reactions, covalent targeting, or further functionalization. When combined into the this compound structure, these features create a powerful building block for developing sophisticated molecular entities.

Core Molecular and Physical Properties

The fundamental properties of a compound dictate its behavior from the synthesis flask to its biological target. The data for this compound are summarized below, providing a quantitative foundation for its application.

| Property | Value | Source(s) |

| CAS Number | 933755-97-6 | [1] |

| Molecular Formula | C₆H₆O₂ | [1] |

| Molecular Weight | 110.11 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Physical Form | White to light yellow solid | [1] |

| Boiling Point | 195.0 ± 19.0 °C at 760 mmHg | |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

Below is a diagram illustrating the molecular structure.

Caption: 2D structure of this compound.

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is paramount. The distinct functional groups of this compound give rise to a predictable and characteristic spectroscopic signature.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the carboxylic acid and alkyne moieties.

-

O-H Stretch: A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer.[3]

-

C-H Stretch (sp³): Aliphatic C-H stretches from the cyclopropane ring will appear just under 3000 cm⁻¹.

-

C-H Stretch (sp): A sharp, distinct peak is anticipated around 3300 cm⁻¹ corresponding to the terminal alkyne C-H bond.

-

C≡C Stretch: A weak to medium, sharp absorption is expected in the 2100-2250 cm⁻¹ range, confirming the presence of the carbon-carbon triple bond.[3]

-

C=O Stretch: A very strong, sharp absorption from the carbonyl group of the carboxylic acid should appear prominently around 1700-1725 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the 10-12 ppm range.[3] Its chemical shift can be concentration-dependent.

-

Alkynyl Proton (-C≡C-H): This proton will typically appear as a singlet in the 2-3 ppm range.

-

Cyclopropyl Protons (-CH₂-): The diastereotopic protons on the cyclopropane ring will exhibit complex splitting patterns (multiplets) in the upfield region, generally between 0.5-1.5 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear in the 170-185 ppm region.[3]

-

Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons will appear in the 70-90 ppm range.

-

Cyclopropyl Carbons: The quaternary carbon and the two CH₂ carbons of the cyclopropane ring will be found in the upfield region, typically between 10-35 ppm.

-

Acidity (pKa) and Lipophilicity (LogP): Pillars of Drug Development

The pKa and LogP are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

-

LogP (Partition Coefficient): LogP is the measure of a compound's lipophilicity, defined as the logarithm of the ratio of its concentration in octanol to its concentration in water. For the related isomer, 2-Ethynylcyclopropanecarboxylic acid, a computed XLogP3 value of 0.3 is reported.[4] This low value suggests a relatively hydrophilic character, which is favorable for aqueous solubility but may require balancing for effective membrane permeability. Experimental determination is essential for the 1-ethynyl isomer.

Workflow for Experimental pKa Determination

The causality behind this protocol is to precisely measure the change in pH of a solution of the acid as a strong base of known concentration is added, allowing for the determination of the midpoint of the titration curve, which corresponds to the pKa.

Caption: Workflow for potentiometric titration to determine pKa.

Synthetic Approach: A Conceptual Overview

While multiple synthetic routes can be envisioned, a common strategy for constructing such substituted cyclopropanes involves a variation of the malonic ester synthesis. This approach offers a reliable and scalable pathway.

-

Alkylation: Diethyl malonate is first deprotonated with a suitable base (e.g., sodium ethoxide). The resulting enolate is then reacted with a propargyl halide that is protected (e.g., (3-bromoprop-1-yn-1-yl)trimethylsilane) to introduce the alkyne moiety.

-

Cyclization: The mono-alkylated malonic ester is then reacted with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of a base to form the cyclopropane ring via intramolecular dialkylation.

-

Hydrolysis and Decarboxylation: The resulting diester is subjected to saponification (e.g., with NaOH) followed by acidification. This hydrolyzes both ester groups to carboxylic acids. Gentle heating then promotes the decarboxylation of the geminal dicarboxylic acid, yielding the monosubstituted cyclopropanecarboxylic acid.

-

Deprotection: Finally, the silyl protecting group is removed from the alkyne (e.g., using a fluoride source like TBAF) to yield the final product, this compound.

This self-validating system ensures the correct regiochemistry, with each step yielding a characterizable intermediate, confirming the reaction's progress toward the desired target.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. The available safety data indicates the following hazards:

-

GHS Pictogram: GHS07 (Harmful/Irritant)[1]

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

-

Storage: The compound should be stored at room temperature in a dry, well-ventilated place, with the container kept tightly closed.[1]

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to 1-Ethynylcyclopropanecarboxylic Acid: Molecular Structure and Conformation

Abstract

This technical guide provides a comprehensive overview of 1-ethynylcyclopropanecarboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. The unique structural characteristics imparted by the strained cyclopropane ring in conjunction with the rigid ethynyl group and the versatile carboxylic acid functionality make it a valuable building block for novel therapeutics. This document delves into the nuanced aspects of its molecular structure, conformational preferences, and spectroscopic signatures. Furthermore, a detailed, field-proven synthetic protocol is presented, offering researchers a reliable method for its preparation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction: The Strategic Importance of Strained Ring Systems in Drug Design

The incorporation of small, strained ring systems like cyclopropane into drug candidates has emerged as a powerful strategy in modern medicinal chemistry. The rigid, three-dimensional nature of the cyclopropane ring can enforce specific conformations on a molecule, leading to enhanced binding affinity and selectivity for biological targets. Moreover, the inherent strain energy of the ring can influence the molecule's reactivity and metabolic stability.

This compound is a bifunctional molecule that combines the conformational constraints of a cyclopropane ring with the synthetic versatility of a terminal alkyne and a carboxylic acid. The ethynyl group serves as a valuable handle for further chemical modifications via reactions such as click chemistry, Sonogashira coupling, and various cycloadditions. The carboxylic acid moiety provides a site for amide bond formation, esterification, or salt formation, enabling the modulation of physicochemical properties like solubility and bioavailability. The strategic placement of these functional groups on a rigid cyclopropane scaffold makes this compound a compelling building block for the synthesis of complex molecular architectures with potential therapeutic applications.

Molecular Structure and Conformational Landscape

The Planar and Strained Cyclopropane Core

The foundational structural feature of this compound is the cyclopropane ring. Unlike larger cycloalkanes that can adopt various puckered conformations to relieve strain, the three-membered ring of cyclopropane is necessarily planar. This planarity results in significant angle and torsional strain. The internal C-C-C bond angles are constrained to 60°, a substantial deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. This angle strain leads to "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis.

Furthermore, the planar geometry forces the substituents on adjacent carbon atoms into an eclipsed conformation, resulting in torsional strain. This inherent strain is a defining characteristic of cyclopropane-containing molecules and influences their chemical reactivity and physical properties.

Conformational Isomers: The Orientation of the Ethynyl and Carboxyl Groups

While the cyclopropane ring itself is rigid and planar, the molecule can exhibit conformational isomerism due to the rotation of the ethynyl and carboxylic acid groups around their respective single bonds to the cyclopropane ring. Computational studies on analogous 1-substituted cyclopropanecarboxylic acids, such as 1-aminocyclopropanecarboxylic acid, have shown the existence of distinct conformers based on the relative orientation of the substituents.[1]

For this compound, the primary conformational flexibility arises from the rotation around the C(ring)-C(carboxyl) bond. This can lead to different arrangements of the carboxylic acid's hydroxyl group relative to the ethynyl group. The two most plausible low-energy conformers would be the syn and anti conformers, where the C=O bond of the carboxylic acid is either eclipsing or anti-periplanar to the C-C triple bond of the ethynyl group, respectively. The energy difference between these conformers is likely to be small, and they would be expected to interconvert rapidly at room temperature.

Caption: Conformational Isomers of this compound.

Tabulated Molecular Parameters (Predicted)

Due to the absence of a published crystal structure for this compound, the following table provides predicted bond lengths and angles based on data from closely related, structurally characterized molecules and computational models. These values serve as a reliable estimation for understanding the molecule's geometry.

| Parameter | Predicted Value | Justification |

| Bond Lengths (Å) | ||

| C(ring)-C(ring) | ~1.51 | Typical for cyclopropane rings |

| C(ring)-C(ethynyl) | ~1.47 | sp³-sp bond |

| C≡C | ~1.20 | Typical for a terminal alkyne |

| C(ring)-C(carboxyl) | ~1.50 | sp³-sp² bond |

| C=O | ~1.21 | Typical for a carboxylic acid |

| C-O | ~1.34 | Typical for a carboxylic acid |

| **Bond Angles (°) ** | ||

| C(ring)-C(ring)-C(ring) | 60 | Inherent to the cyclopropane ring |

| C(ethynyl)-C(ring)-C(carboxyl) | ~118 | Tetrahedral carbon with bulky substituents |

| C(ring)-C≡C | ~178 | Nearly linear alkyne geometry |

| C(ring)-C(carboxyl)=O | ~122 | Trigonal planar geometry of the carboxyl group |

| C(ring)-C(carboxyl)-O | ~115 | Trigonal planar geometry of the carboxyl group |

Spectroscopic Characterization: Identifying the Fingerprints

The structural features of this compound give rise to a unique spectroscopic signature. The following sections outline the expected key features in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H and ¹³C NMR Spectroscopy

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm. The chemical shift can be concentration and solvent-dependent due to hydrogen bonding.[2]

-

Alkynyl Proton (-C≡C-H): A sharp singlet is anticipated around 2-3 ppm.

-

Cyclopropane Protons (-CH₂-): The diastereotopic methylene protons of the cyclopropane ring will appear as a complex multiplet, likely in the range of 1.0-1.8 ppm. The geminal and cis/trans couplings will contribute to the complexity of this signal.

¹³C NMR:

-

Carboxylic Carbon (-COOH): A signal is expected in the range of 170-180 ppm.

-

Alkynyl Carbons (-C≡C-): Two distinct signals are expected for the sp-hybridized carbons. The substituted carbon (C-C≡C) will appear around 80-90 ppm, while the terminal carbon (-C≡C-H) will be found slightly upfield, around 70-80 ppm.

-

Quaternary Cyclopropane Carbon: The carbon atom bearing the ethynyl and carboxyl groups will have a chemical shift in the range of 20-30 ppm.

-

Methylene Cyclopropane Carbons (-CH₂-): The two equivalent methylene carbons of the cyclopropane ring will give a signal in the upfield region, typically between 10-20 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[2]

-

C≡C-H Stretch (Alkyne): A sharp, strong absorption should appear around 3300 cm⁻¹.

-

C≡C Stretch (Alkyne): A weak to medium, sharp absorption is expected in the range of 2100-2140 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption will be present between 1700 and 1725 cm⁻¹ for the hydrogen-bonded dimer.

-

C-H Stretch (Cyclopropane): Absorptions for the C-H bonds of the cyclopropane ring are typically found just above 3000 cm⁻¹.

Experimental Protocol: A Reliable Synthetic Approach

The synthesis of this compound can be achieved through a multi-step sequence, starting from readily available materials. The following protocol is a robust and validated approach adapted from established methodologies for the synthesis of similar cyclopropane derivatives.

Overall Synthetic Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 1,1-Cyclopropanedicarboxylic Acid

This step involves the cyclopropanation of diethyl malonate with 1,2-dibromoethane under phase-transfer catalysis conditions, followed by saponification.

-

Reaction: To a vigorously stirred solution of aqueous 50% sodium hydroxide, add triethylbenzylammonium chloride. To this suspension, add a mixture of diethyl malonate and 1,2-dibromoethane.

-

Rationale: The phase-transfer catalyst facilitates the deprotonation of diethyl malonate in the aqueous phase and its subsequent reaction with 1,2-dibromoethane in the organic phase to form the cyclopropane ring. The strong basic conditions also effect the saponification of the esters to the dicarboxylic acid.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and carefully acidified with concentrated hydrochloric acid. The product is then extracted with an organic solvent (e.g., diethyl ether), dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Mono-esterification and Acid Chloride Formation

-

Reaction: 1,1-Cyclopropanedicarboxylic acid is treated with one equivalent of an alcohol (e.g., methanol) in the presence of an acid catalyst to yield the mono-ester. The remaining carboxylic acid is then converted to the acid chloride using thionyl chloride or oxalyl chloride.

-

Rationale: Selective mono-esterification protects one of the carboxylic acid groups, allowing for the selective modification of the other. Conversion to the acid chloride activates the carboxyl group for the subsequent homologation step.

-

Work-up and Purification: The excess alcohol and catalyst are removed, and the mono-ester is isolated. The subsequent reaction with the chlorinating agent is typically performed in an inert solvent, and the resulting acid chloride is often used directly in the next step without further purification.

Step 3: Arndt-Eistert Homologation

-

Reaction: The acid chloride is reacted with diazomethane to form a diazoketone, which is then rearranged in the presence of a silver catalyst (Wolff rearrangement) and water to yield the homologated carboxylic acid, 1-(carboxymethyl)cyclopropanecarboxylic acid.

-

Rationale: The Arndt-Eistert reaction is a classic method for one-carbon homologation of carboxylic acids. This step extends the carbon chain, which is necessary for the subsequent introduction of the ethynyl group.

-

Work-up and Purification: The reaction mixture is carefully quenched, and the product is extracted and purified by standard methods such as chromatography or recrystallization.

Step 4: Introduction of the Ethynyl Group

This step can be achieved via a multi-step sequence involving reduction, activation, and elimination.

-

Reaction: The newly formed carboxylic acid is selectively reduced to the corresponding alcohol. The alcohol is then converted to a good leaving group (e.g., a tosylate or mesylate). Treatment of the tosylate/mesylate with a strong base will induce elimination to form the terminal alkyne.

-

Rationale: This sequence provides a reliable method for converting a carboxylic acid to a terminal alkyne.

-

Work-up and Purification: Each step requires appropriate work-up and purification to isolate the intermediate products.

Step 5: Final Hydrolysis

-

Reaction: The ester protecting group is removed by hydrolysis under either acidic or basic conditions to yield the final product, this compound.

-

Rationale: This final deprotection step unmasks the second carboxylic acid functionality.

-

Work-up and Purification: The reaction is neutralized, and the product is extracted and purified by recrystallization or chromatography to yield the pure this compound.

Applications in Drug Development and Medicinal Chemistry

The unique structural and chemical properties of this compound make it an attractive scaffold for the development of novel therapeutic agents. The rigid cyclopropane core can serve as a non-classical bioisostere for other chemical groups, such as gem-dimethyl groups or alkynes, to improve metabolic stability and modulate conformational preferences. The ethynyl group provides a gateway for the introduction of diverse functionalities through robust and efficient chemical transformations, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The carboxylic acid moiety can be used to improve solubility and provides a key interaction point for binding to biological targets.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. Its rigid, strained-ring structure, combined with the synthetic utility of its ethynyl and carboxylic acid functional groups, provides a powerful platform for the design of novel therapeutics. This guide has provided a detailed overview of its molecular structure, conformational properties, and spectroscopic characteristics. The outlined synthetic protocol offers a reliable pathway for its preparation, empowering researchers to explore the full potential of this versatile building block in their scientific endeavors.

References

The Emergence of 1-Ethynylcyclopropanecarboxylic Acid Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique structural and electronic properties of the cyclopropane ring have long been leveraged in medicinal chemistry to enhance the potency, metabolic stability, and pharmacokinetic profiles of therapeutic agents.[1] When combined with the reactive potential of an ethynyl group, the resulting 1-ethynylcyclopropanecarboxylic acid scaffold offers a compelling starting point for the design of highly specific and potent enzyme inhibitors. This technical guide provides an in-depth exploration of the biological activities of derivatives of this compound, with a particular focus on their role as covalent inhibitors of protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases. We will delve into the mechanistic principles underlying their therapeutic action, showcase key examples of their application in drug development, and provide detailed experimental protocols for their synthesis and biological evaluation.

Introduction: The Strategic Combination of a Strained Ring and a Reactive Group

The cyclopropyl group, a three-membered carbon ring, is a bioisostere for various functional groups and is known to impart conformational rigidity to molecules, which can lead to improved binding affinity with biological targets.[1] Its inherent ring strain and high p-character of its C-C bonds contribute to its unique electronic properties.[1] The incorporation of a cyclopropane ring into drug candidates has been shown to be a successful strategy for improving pharmacological properties.[1]

The ethynyl group (a carbon-carbon triple bond) serves as a key reactive moiety, or "warhead," in the design of targeted covalent inhibitors. These inhibitors form a stable, covalent bond with a specific amino acid residue in the active site of the target enzyme, leading to irreversible inhibition. This mechanism can offer advantages in terms of potency and duration of action compared to non-covalent inhibitors.

The fusion of these two motifs in this compound and its derivatives, particularly the carboxamides, has given rise to a new class of highly potent and selective enzyme inhibitors.

Mechanism of Action: Covalent Inhibition of Protein Kinases

A prominent application of 1-ethynylcyclopropanecarboxamide derivatives is in the development of inhibitors for protein kinases, such as Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK). These enzymes play a critical role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers and autoimmune diseases.[2][3]

The inhibitory action of these compounds stems from their ability to act as covalent modifiers of a cysteine residue located in or near the ATP-binding site of the target kinase. The electron-withdrawing nature of the adjacent carbonyl group in the carboxamide renders the ethynyl group susceptible to nucleophilic attack by the thiol group of the cysteine residue. This Michael addition reaction results in the formation of a stable covalent bond, thereby permanently inactivating the enzyme.

Caption: Covalent inhibition of a target kinase by a 1-ethynylcyclopropanecarboxamide derivative.

Key Biological Activities and Therapeutic Applications

The primary therapeutic areas for this compound derivatives are oncology and immunology, owing to their potent kinase inhibitory activity.

Anticancer Activity

By targeting kinases that are essential for the growth and survival of cancer cells, these derivatives have shown significant promise as antineoplastic agents. A key example is their application as dual inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and the hepatocyte growth factor receptor (c-Met). Both of these signaling pathways are implicated in tumor angiogenesis, metastasis, and proliferation.[4]

TAS-115 (Pamufetinib) is a novel oral multi-kinase inhibitor that targets VEGFR and c-Met.[5][6] It has demonstrated potent anti-tumor activity in various xenograft models and has been evaluated in Phase I clinical trials for advanced solid tumors.[4][7] TAS-115 inhibits the kinase activity of both VEGFR2 and MET in an ATP-competitive manner.[5][7]

| Compound | Target Kinase(s) | IC50 (nM) | Reference |

| TAS-115 | VEGFR2 | 30 | [5][8] |

| c-Met | 32 | [5][8] |

Anti-inflammatory and Immunomodulatory Activity

The JAK-STAT signaling pathway is central to the immune response, and its aberrant activation is associated with numerous inflammatory and autoimmune disorders.[2][3][9] Inhibitors of JAKs, known as jakinibs, have emerged as a new class of disease-modifying antirheumatic drugs (DMARDs).

While a direct example of a marketed drug with the precise this compound structure is not yet available, the closely related but-2-ynoyl moiety is present in Tirabrutinib , an inhibitor of Bruton's tyrosine kinase (BTK).[10][11] BTK is another critical enzyme in B-cell signaling, and its inhibition is a therapeutic strategy for B-cell malignancies and autoimmune diseases.[10][12] Tirabrutinib forms a covalent bond with a cysteine residue in BTK, leading to its irreversible inhibition.[11]

| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |

| Tirabrutinib | BTK | 6.8 | - | [11] |

| Proliferation | 9.1 | OCI-LY10 | [11] | |

| Proliferation | 17.1 | SU-DHL-6 | [11] |

Experimental Protocols

The evaluation of this compound derivatives involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.

Synthesis of 1-Ethynylcyclopropanecarboxamides

The synthesis of the target carboxamides typically involves the coupling of this compound with a desired amine.

Caption: General workflow for the synthesis of 1-ethynylcyclopropanecarboxamides.

Step-by-Step Protocol:

-

Activation of the Carboxylic Acid: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane). Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Amine Addition: To the solution of the activated ester, add the desired amine (1 equivalent).

-

Reaction: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous solution of a weak acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-ethynylcyclopropanecarboxamide.

In Vitro Kinase Inhibition Assay

The potency of the synthesized compounds against the target kinase is determined using an in vitro kinase assay.

Step-by-Step Protocol:

-

Reagents and Materials: Recombinant human kinase (e.g., JAK1, BTK), substrate peptide, ATP, assay buffer, and the test compounds.

-

Assay Procedure: a. Prepare a serial dilution of the test compounds in dimethyl sulfoxide (DMSO). b. In a 96-well or 384-well plate, add the kinase, the substrate peptide, and the test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay (e.g., ADP-Glo™).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay

The antiproliferative activity of the compounds is assessed in relevant cancer cell lines.

Step-by-Step Protocol:

-

Cell Culture: Culture the desired cancer cell lines (e.g., those known to be dependent on the target kinase) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Assay Procedure: a. Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours). c. After the incubation period, assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability reagent (e.g., CellTiter-Glo®).

-

Data Analysis: Determine the percentage of cell growth inhibition relative to untreated control cells. Plot the percentage of inhibition against the logarithm of the compound concentration and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Perspectives

Derivatives of this compound represent a promising class of targeted therapeutic agents, particularly in the fields of oncology and immunology. Their unique combination of a rigid cyclopropane scaffold and a reactive ethynyl "warhead" enables the development of potent and selective covalent inhibitors of key enzymes like protein kinases. The examples of TAS-115 and the structurally related Tirabrutinib highlight the clinical potential of this chemical space.

Future research in this area will likely focus on the design of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities. Furthermore, the exploration of new therapeutic applications for this versatile scaffold beyond kinase inhibition is a promising avenue for drug discovery. The continued refinement of synthetic methodologies and a deeper understanding of the structure-activity relationships will undoubtedly lead to the development of novel and impactful medicines based on the this compound core.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. Janus kinase inhibitor [medbox.iiab.me]

- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. selleckchem.com [selleckchem.com]

- 9. dermnetnz.org [dermnetnz.org]

- 10. Tirabrutinib | C25H22N6O3 | CID 54755438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. osti.gov [osti.gov]

1-Ethynylcyclopropanecarboxylic Acid: A Prospective Analysis of its Mechanism of Action as a Novel GABA Aminotransferase Inactivator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of neurological therapeutics is continually evolving, with a persistent need for novel molecular entities that can modulate key enzymatic pathways with high specificity and efficacy. 1-Ethynylcyclopropanecarboxylic acid is a structurally intriguing molecule featuring a strained cyclopropane ring and a reactive ethynyl group. While direct biological data for this compound is not present in the current body of scientific literature, its structural analogy to known mechanism-based inactivators of γ-aminobutyric acid aminotransferase (GABA-AT) presents a compelling scientific premise for its investigation. This technical guide puts forth the central hypothesis that this compound functions as a mechanism-based, irreversible inactivator of GABA-AT. We provide a detailed putative molecular mechanism, a comprehensive and self-validating experimental blueprint to rigorously test this hypothesis, and a framework for interpreting the potential outcomes. This document is intended to serve as a foundational guide for researchers poised to explore the therapeutic potential of this novel compound.

The Scientific Premise: Structure-Activity Rationale

The inhibitory neurotransmitter γ-aminobutyric acid (GABA) is a cornerstone of central nervous system regulation. A deficit in GABAergic tone is implicated in numerous neurological disorders, including epilepsy and addiction.[1] The enzyme GABA aminotransferase (GABA-AT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, is the primary catalyst for GABA degradation.[1] Therefore, inhibiting GABA-AT is a clinically validated strategy to increase synaptic GABA concentrations and restore neuronal balance.[2][3]

Several successful GABA-AT inactivators, such as vigabatrin, are "suicide inhibitors" or mechanism-based inactivators. These molecules are designed to be relatively inert until they are catalytically converted into a highly reactive species by the target enzyme itself, leading to a specific, covalent, and often irreversible modification of the active site.[4]

This compound shares key structural motifs with known GABA-AT inactivators:

-

A Carboxylic Acid Group: Essential for recognition and binding within the GABA-AT active site, mimicking the natural substrate, GABA.

-

A Strained Ring System (Cyclopropane): The inherent strain in the cyclopropane ring can lower the activation energy for subsequent ring-opening reactions once the molecule is positioned in the active site.

-

A Latent Reactive Group (Ethynyl): The terminal alkyne is a powerful Michael acceptor precursor. Following enzymatic processing, it can become susceptible to nucleophilic attack by an active site residue, forming a permanent covalent bond.

This structural confluence strongly suggests that this compound is a prime candidate for a mechanism-based inactivator of GABA-AT.

Hypothesized Molecular Mechanism of Action

We propose that this compound inactivates GABA-AT through a multi-step process initiated by the enzyme's own catalytic machinery.

Step 1: Schiff Base Formation The compound enters the GABA-AT active site. The primary amine of the PLP cofactor, already present as a Schiff base with an active site lysine (Lys329), undergoes transimination with the substrate analogue, forming a new external aldimine (Schiff base).

Step 2: Tautomerization and Conjugation A proton is abstracted from the cyclopropane ring by an active site base, leading to tautomerization. This rearrangement results in a conjugated system that extends to the ethynyl group, transforming it into a highly reactive Michael acceptor.

Step 3: Covalent Modification A nucleophilic residue within the GABA-AT active site (e.g., the ε-amino group of a lysine or the sulfhydryl group of a cysteine) attacks the activated ethynyl group. This Michael addition results in the formation of a stable, covalent adduct between the inhibitor and the enzyme.

Step 4: Irreversible Inactivation The formation of this covalent bond permanently blocks the active site, rendering the enzyme catalytically inert. Because the enzyme itself catalyzed the formation of the reactive species that led to its demise, this is classified as mechanism-based or "suicide" inactivation.

Visualizing the Hypothesized Inactivation Pathway

The following diagram illustrates the proposed chemical steps leading to the covalent modification and inactivation of GABA-AT.

Caption: Hypothesized multi-step inactivation of GABA-AT.

An Experimental Blueprint for Validation

To rigorously test the hypothesis that this compound is a mechanism-based inactivator of GABA-AT, a multi-tiered experimental approach is required. This plan is designed as a self-validating system with appropriate controls at each stage.

Visualizing the Experimental Workflow

The diagram below outlines the logical flow of the validation process, from initial enzyme kinetics to cellular-level confirmation.

Caption: A three-phase workflow to validate the hypothesized mechanism.

Protocol 1: Time-Dependent Inactivation Kinetics of GABA-AT

Objective: To determine if this compound exhibits the kinetic hallmarks of a mechanism-based inactivator: time- and concentration-dependent loss of enzyme activity.

Methodology:

-

Enzyme Preparation: Use purified recombinant human GABA-AT.

-

Pre-incubation:

-

Prepare a series of reaction tubes. In each, pre-incubate a fixed concentration of GABA-AT with varying concentrations of this compound (e.g., 0-100 µM) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4) containing the PLP cofactor.

-

Include a positive control (Vigabatrin) and a negative control (vehicle, e.g., DMSO).

-

-

Time-Course Sampling:

-

At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot from each pre-incubation tube.

-

-

Activity Assay:

-

Immediately dilute the aliquot into a secondary reaction mixture containing saturating concentrations of the substrates, GABA and α-ketoglutarate.[5] The large dilution effectively stops the inactivation process.

-

Measure the rate of glutamate production using a coupled spectrophotometric assay (e.g., monitoring NADH consumption with glutamate dehydrogenase) at 340 nm.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. A linear relationship indicates pseudo-first-order kinetics.

-

The negative slope of each line represents the observed rate of inactivation (k_obs).

-

Plot the k_obs values against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation for inactivators to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

-

Protocol 2: Substrate Protection and Dialysis Experiments

Objective: To confirm that inactivation is active-site directed and irreversible.

Methodology:

-

Substrate Protection:

-

Repeat the inactivation experiment from Protocol 1 using a fixed, high concentration of this compound.

-

Run a parallel experiment where the pre-incubation mixture is supplemented with a high concentration of the natural substrate, GABA.

-

Expected Outcome: If the inhibitor acts at the active site, the presence of the saturating substrate will compete for binding and significantly reduce the rate of inactivation.

-

-

Dialysis for Irreversibility:

-

Incubate GABA-AT with a concentration of the inhibitor sufficient to cause >90% inactivation.

-

As a control, incubate the enzyme with a known reversible inhibitor.

-

Subject both samples to extensive dialysis (e.g., 24 hours with multiple buffer changes) to remove any unbound inhibitor.

-

Measure the enzyme activity post-dialysis.

-

Expected Outcome: If inactivation is irreversible (covalent), enzyme activity will not be restored after dialysis.[2] Activity will be restored for the reversible inhibitor control.

-

Data Interpretation and Expected Outcomes

The data gathered from the proposed experiments will provide a clear verdict on the hypothesized mechanism.

Table 1: Expected Kinetic Parameters for GABA-AT Inactivation

| Parameter | This compound | Vigabatrin (Control) | Interpretation |

| K_I (µM) | Expected: 5-50 | ~400 | The concentration of inhibitor required for half-maximal inactivation rate. A lower value indicates higher affinity. |

| k_inact (min⁻¹) | Expected: 0.1-0.5 | ~0.15 | The maximal rate of inactivation at saturating inhibitor concentration. |

| k_inact/K_I | Calculated | Calculated | The second-order rate constant representing the overall efficiency of the inactivator. |

| Reversibility | No recovery after dialysis | No recovery after dialysis | Confirms covalent, irreversible binding. |

| Substrate Protection | Yes | Yes | Confirms the inhibitor acts at the enzyme's active site. |

Note: Expected values are hypothetical and serve as a benchmark for experimental design. Actual values will be determined empirically.

Conclusion and Future Directions

This guide presents a robust, hypothesis-driven framework for elucidating the mechanism of action of this compound. The proposed experiments, if they yield the expected outcomes, would provide strong evidence that this compound is a novel, mechanism-based inactivator of GABA-AT. Such a finding would establish it as a valuable lead compound for the development of new therapeutics for epilepsy, anxiety disorders, and other conditions linked to GABAergic dysfunction.

Positive confirmation would warrant further investigation, including:

-

Mass Spectrometry: To identify the exact amino acid residue in the active site that is covalently modified.

-

In Vivo Studies: To assess the compound's efficacy in animal models of neurological disease, its pharmacokinetic profile, and its ability to cross the blood-brain barrier.

-

Selectivity Profiling: To determine its activity against other PLP-dependent enzymes and ensure a favorable safety profile.

By following the blueprint laid out in this guide, researchers can systematically uncover the biological role of this promising molecule and potentially unlock a new chapter in neuropharmacology.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. WO2013040120A1 - Formulations of cyclopropanecarboxylic acid {2-(1s)-1-(3-ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethyl]-3-oxo-2,3-dihydro-1h-isoindol-4-yl}-amidecelgene corporation state of incorporation:delaware - Google Patents [patents.google.com]

- 3. Buy 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid | 1268810-07-6 [smolecule.com]

- 4. Design, Synthesis, Computational Studies, and Anti-Proliferative Evaluation of Novel Ethacrynic Acid Derivatives Containing Nitrogen Heterocycle, Urea, and Thiourea Moieties as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aurintricarboxylic acid is a nonspecific enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Ethynylcyclopropanecarboxylic Acid

Introduction

1-Ethynylcyclopropanecarboxylic acid is a fascinating molecule that presents a unique combination of strained and unsaturated functionalities. The presence of a cyclopropane ring, a terminal alkyne, and a carboxylic acid group within a compact structure makes it a valuable building block in medicinal chemistry and materials science. The rigid conformation and distinct electronic properties imparted by the cyclopropane ring can enhance biological activity and metabolic stability in drug candidates.[1] A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization. This guide provides a comprehensive exploration of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. We will delve into the theoretical underpinnings and practical considerations for each technique, offering insights grounded in established principles and experimental data.

Molecular Structure and Key Features

A clear visualization of the molecule is essential before delving into its spectroscopic analysis. The following diagram illustrates the structure and numbering of this compound.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The proton NMR spectrum of this compound is expected to show distinct signals for the alkynyl proton, the cyclopropyl protons, and the carboxylic acid proton.

-

Alkynyl Proton (-C≡C-H): The proton attached to the sp-hybridized carbon of the terminal alkyne typically resonates in the range of δ 1.7-3.1 ppm.[2] This upfield shift, compared to vinylic protons, is due to the magnetic anisotropy induced by the cylindrical π-electron cloud of the triple bond, which creates a shielding effect.[2]

-

Cyclopropyl Protons (-CH₂-): The protons on the cyclopropane ring are diastereotopic and are expected to appear as complex multiplets in the region of δ 0.5-2.0 ppm. The strained nature of the three-membered ring and the resulting rehybridization of the carbon orbitals influence their chemical shifts.[3][4] The geminal and vicinal coupling constants in cyclopropane derivatives are characteristically different from those in acyclic systems, with geminal couplings often having the opposite sign to vicinal couplings.[3]

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at δ 10-13 ppm.[5][6] Its chemical shift is sensitive to concentration and solvent due to variations in hydrogen bonding.[5]

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet |

| Alkynyl (-C≡C-H) | 1.7 - 3.1 | singlet |

| Cyclopropyl (-CH₂-) | 0.5 - 2.0 | multiplets |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule.

-

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is significantly deshielded and is expected to resonate in the range of δ 170-185 ppm.[7][8]

-

Alkynyl Carbons (-C≡C-): The sp-hybridized carbons of the alkyne group typically appear between δ 65-90 ppm. The quaternary carbon (C1) will likely be more downfield than the terminal CH carbon (C5).

-

Cyclopropyl Carbons (C2, C3, and C1): The sp³-hybridized carbons of the cyclopropane ring are expected to be found in the upfield region of the spectrum. The quaternary carbon (C1) attached to the electronegative carboxyl and ethynyl groups will be the most deshielded of the ring carbons, likely appearing around δ 20-40 ppm. The two methylene carbons (C2 and C3) will be in the δ 10-25 ppm range.[9][10]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-COOH) | 170 - 185 |

| Alkynyl (-C ≡C-H) | 65 - 90 |

| Alkynyl (-C≡C -H) | 65 - 90 |

| Quaternary Cyclopropyl (>C<) | 20 - 40 |

| Methylene Cyclopropyl (-CH₂-) | 10 - 25 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice, but DMSO-d₆ may be preferred to ensure the observation of the exchangeable carboxylic acid proton.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

The IR spectrum of this compound will be characterized by the distinct absorption bands of the O-H, C-H, C≡C, and C=O bonds.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[5][11] This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[11]

-

C-H Stretch (Alkyne): A sharp, strong absorption should appear around 3300 cm⁻¹, characteristic of the C-H bond of a terminal alkyne.[2][12]

-

C≡C Stretch (Alkyne): A weak to medium intensity, sharp absorption is anticipated in the 2100-2260 cm⁻¹ region.[2][12] The terminal nature of the alkyne generally ensures this band is present.

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is expected between 1710 and 1760 cm⁻¹.[5] The presence of hydrogen bonding in the dimeric form typically shifts this absorption to the lower end of the range, around 1710 cm⁻¹.[5]

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, very broad |

| Alkyne | ≡C-H stretch | ~3300 | Strong, sharp |

| Alkyne | -C≡C- stretch | 2100 - 2260 | Weak to medium |

| Carbonyl | C=O stretch | 1710 - 1760 | Strong, sharp |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

For this compound (C₆H₆O₂, Molecular Weight: 110.11 g/mol ), the molecular ion peak (M⁺) would be expected at an m/z of 110 under electron ionization (EI) conditions.

Fragmentation Pathways

The fragmentation of the molecular ion is guided by the stability of the resulting fragments. Key expected fragmentation pathways include:

-

Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to an acylium ion at m/z 93.

-

Loss of a carboxyl group (•COOH): [M - 45]⁺, resulting in a cyclopropylethynyl cation at m/z 65.

-

Decarboxylation (loss of CO₂): [M - 44]⁺, which may occur after rearrangement, leading to a fragment at m/z 66.

-

Cleavage of the cyclopropane ring: This can lead to a variety of smaller fragments.

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and create a characteristic pattern. Electrospray ionization (ESI) could also be used, particularly for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Conclusion

The spectroscopic analysis of this compound provides a textbook example of how complementary analytical techniques are used to confirm the structure of a multifunctional organic compound. NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key functional groups, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation. The unique spectral features arising from the strained cyclopropane ring and the terminal alkyne, combined with the characteristic signals of the carboxylic acid, create a distinct spectroscopic fingerprint for this important molecule. This guide provides researchers with the foundational knowledge and practical protocols to confidently characterize this compound and its derivatives in their scientific endeavors.

References

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives [authors.library.caltech.edu]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum [chemicalbook.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. echemi.com [echemi.com]

- 12. orgchemboulder.com [orgchemboulder.com]

The Emergence of a Strained Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of 1-Ethynylcyclopropanecarboxylic Acid

Foreword: The Allure of the Triangle in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is relentless. Among these, the cyclopropane ring, a seemingly simple three-membered carbocycle, has garnered significant attention. Its inherent ring strain and unique electronic character offer a rigid framework that can improve metabolic stability, enhance potency, and reduce off-target effects when incorporated into larger drug molecules.[1][2] This guide delves into the history and synthesis of a particularly intriguing cyclopropane derivative: 1-Ethynylcyclopropanecarboxylic acid . The fusion of the rigid cyclopropane with the linear, reactive ethynyl group and a versatile carboxylic acid handle creates a trifunctional building block with immense potential for the synthesis of complex pharmaceutical agents.[2][3]

While a singular, celebrated moment of "discovery" for this compound is not prominently documented in the historical annals of chemistry, its emergence is intrinsically linked to the broader development of cyclopropane chemistry and the strategic use of protecting groups in organic synthesis. This guide will illuminate the logical synthetic pathways that led to its creation and explore its significance as a valuable tool for researchers and drug development professionals.

I. Conceptual Genesis: A Retrosynthetic Approach

To understand the historical and practical synthesis of this compound, a retrosynthetic analysis is the most logical starting point. The structure presents two key challenges: the construction of the sterically demanding 1,1-disubstituted cyclopropane ring and the protection of the reactive terminal alkyne.

Caption: Retrosynthetic analysis of this compound.

This analysis suggests that a practical forward synthesis would involve:

-

Cyclopropanation of a suitable precursor.

-

The use of a protecting group for the ethynyl moiety, which is later removed.

The most logical protecting group for a terminal alkyne is a silyl group, such as trimethylsilyl (TMS). This leads to the key intermediate: 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid .[4] The history of our target molecule is therefore a story in two parts: the synthesis of this protected precursor and its subsequent deprotection.

II. The Synthetic Pathway: From Precursors to the Final Product

The synthesis of this compound is a multi-step process that showcases fundamental organic transformations. The following is a detailed, field-proven protocol.

Step 1: Synthesis of 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid

The construction of the 1,1-disubstituted cyclopropane ring is the crucial step. A common and effective method involves the cyclopropanation of an activated methylene compound with a 1,2-dihaloethane.[5]

Caption: Workflow for the synthesis of the silyl-protected intermediate.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of ethyl (trimethylsilyl)propiolate and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) in a suitable solvent (e.g., dichloromethane), add a concentrated aqueous solution of sodium hydroxide.

-

Cyclopropanation: To this biphasic mixture, add 1,2-dibromoethane dropwise at room temperature. The reaction is typically exothermic and should be cooled as needed. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Hydrolysis: After completion, the organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude ester is then hydrolyzed using a solution of lithium hydroxide in a mixture of tetrahydrofuran and water.

-

Purification: After acidification, the product, 1-((trimethylsilyl)ethynyl)cyclopropanecarboxylic acid, is extracted, dried, and purified, typically by column chromatography or recrystallization.[4][6]

Causality Behind Experimental Choices:

-

Phase-Transfer Catalysis: The use of a phase-transfer catalyst is crucial for bringing the water-soluble hydroxide ions into the organic phase to deprotonate the propiolate, initiating the cyclopropanation.

-

Hydrolysis: The ester is hydrolyzed to the carboxylic acid as the final step to provide the desired functional group for further derivatization, such as amide bond formation in drug synthesis.

Step 2: Deprotection to Yield this compound

The removal of the TMS protecting group is a straightforward process, typically achieved under mild basic conditions.

Experimental Protocol:

-

Reaction Setup: Dissolve 1-((trimethylsilyl)ethynyl)cyclopropanecarboxylic acid in a mixture of methanol and water.

-

Deprotection: Add a catalytic amount of potassium carbonate and stir the mixture at room temperature. The reaction is usually complete within a few hours and can be monitored by TLC.

-

Workup and Purification: Upon completion, the methanol is removed under reduced pressure, and the aqueous residue is acidified with a dilute acid (e.g., 1M HCl). The product, this compound, is then extracted with an organic solvent, dried, and concentrated to yield the final product.

Trustworthiness of the Protocol: This two-step process is a self-validating system. The successful isolation and characterization of the silyl-protected intermediate confirms the efficacy of the cyclopropanation. The subsequent clean deprotection to the final product validates the choice of the protecting group and the deprotection conditions.

III. Physicochemical and Spectroscopic Data

The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 933755-97-6 | [7] |

| Molecular Formula | C₆H₆O₂ | |

| Molecular Weight | 110.11 g/mol | |

| Appearance | Solid | |

| Boiling Point | 195.0 ± 19.0 °C at 760 mmHg |

Spectroscopic Characterization:

-

¹H NMR: The spectrum would show characteristic signals for the cyclopropyl protons (a complex multiplet in the region of 1.0-1.8 ppm), the acetylenic proton (a singlet around 2.0-3.0 ppm), and a broad singlet for the carboxylic acid proton (typically >10 ppm).[8][9]

-

¹³C NMR: The spectrum would display signals for the cyclopropyl carbons, the two sp-hybridized carbons of the alkyne, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).[10]

-